molecular formula C21H21O4P B1142824 Bis(m-cresyl) p-Cresyl Phosphate CAS No. 72016-32-1

Bis(m-cresyl) p-Cresyl Phosphate

Cat. No.: B1142824
CAS No.: 72016-32-1
M. Wt: 368.4 g/mol
InChI Key: NYXFAYNODHAJAR-UHFFFAOYSA-N
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Description

Bis(m-cresyl) p-Cresyl Phosphate: is an organophosphate compound with the chemical formula C21H21O4P and a molecular weight of 368.362801 g/mol . It is a light yellow, oily substance that is slightly soluble in chloroform and methanol . This compound is known for its use as a flame retardant and plasticizer in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(m-cresyl) p-Cresyl Phosphate typically involves the esterification of phosphoric acid with m-cresol and p-cresol. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified through distillation or other separation techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Bis(m-cresyl) p-Cresyl Phosphate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce phosphine derivatives .

Scientific Research Applications

Chemistry: Bis(m-cresyl) p-Cresyl Phosphate is used as a flame retardant in polymers and resins, enhancing their fire resistance properties. It is also employed as a plasticizer to improve the flexibility and durability of plastic materials .

Biology and Medicine: In biological research, this compound is studied for its potential effects on cellular processes and enzyme activity. It is also investigated for its toxicological properties and potential health impacts .

Industry: In industrial applications, this compound is used in the manufacturing of flame-retardant materials, lubricants, and hydraulic fluids. Its ability to enhance the fire resistance and mechanical properties of materials makes it valuable in various sectors .

Mechanism of Action

The mechanism of action of Bis(m-cresyl) p-Cresyl Phosphate involves its interaction with molecular targets such as enzymes and cellular membranes. It can inhibit enzyme activity by binding to active sites or altering the enzyme’s conformation. Additionally, it can integrate into cellular membranes, affecting their fluidity and stability .

Comparison with Similar Compounds

    Bis(p-cresyl) m-Cresyl Phosphate: This compound has a similar structure but differs in the position of the cresyl groups.

    Triphenyl Phosphate: Another organophosphate compound used as a flame retardant and plasticizer.

    Tris(2-chloroethyl) Phosphate: A chlorinated phosphate ester used in similar applications.

Uniqueness: Bis(m-cresyl) p-Cresyl Phosphate is unique due to its specific combination of cresyl groups, which impart distinct chemical and physical properties. Its effectiveness as a flame retardant and plasticizer, along with its relatively low toxicity compared to other organophosphates, makes it a valuable compound in various applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Bis(m-cresyl) p-Cresyl Phosphate involves the reaction of m-cresol and p-cresol with phosphorus oxychloride followed by quenching with water.", "Starting Materials": [ "m-cresol", "p-cresol", "phosphorus oxychloride", "water" ], "Reaction": [ "Add m-cresol and p-cresol to a reaction flask", "Add phosphorus oxychloride dropwise to the flask with stirring at room temperature", "Heat the reaction mixture to 80-90°C for 2 hours", "Quench the reaction mixture by slowly adding water with stirring", "Allow the mixture to cool to room temperature", "Extract the product with diethyl ether", "Dry the organic layer with anhydrous sodium sulfate", "Filter the mixture and concentrate the filtrate under reduced pressure", "Purify the product by recrystallization from ethanol" ] }

CAS No.

72016-32-1

Molecular Formula

C21H21O4P

Molecular Weight

368.4 g/mol

IUPAC Name

bis(3-methylphenyl) (4-methylphenyl) phosphate

InChI

InChI=1S/C21H21O4P/c1-16-10-12-19(13-11-16)23-26(22,24-20-8-4-6-17(2)14-20)25-21-9-5-7-18(3)15-21/h4-15H,1-3H3

InChI Key

NYXFAYNODHAJAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OP(=O)(OC2=CC=CC(=C2)C)OC3=CC=CC(=C3)C

Synonyms

Phosphoric Acid Bis(3-methylphenyl) 4-Methylphenyl Ester;  Di-m-cresyl p-Cresyl Phosphate

Origin of Product

United States

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